Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a complex organic compound with a molecular formula of C20H15N3O2S This compound is known for its unique structural features, which include an imidazo[1,2-a]pyrimidine core linked to a benzoate ester through a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, which is then functionalized with a phenyl group. This intermediate is subsequently reacted with a benzoic acid derivative to introduce the benzoate ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)thio]benzoate
- 2-Methylimidazo[1,2-a]pyridine derivatives
- 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Uniqueness
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-19(24)15-10-5-6-11-16(15)26-18-17(14-8-3-2-4-9-14)22-20-21-12-7-13-23(18)20/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGRHTMVPYIDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.